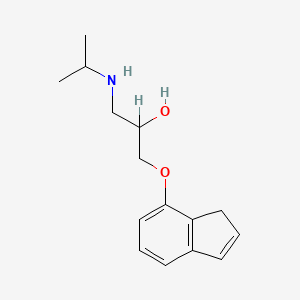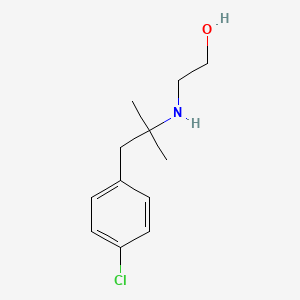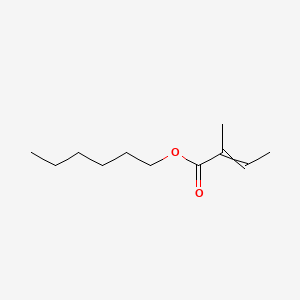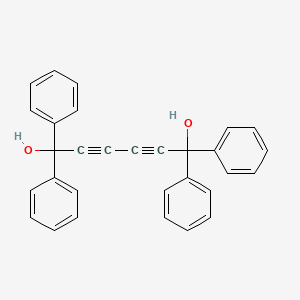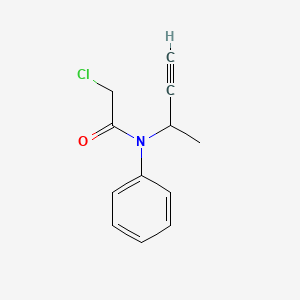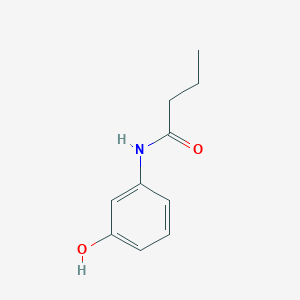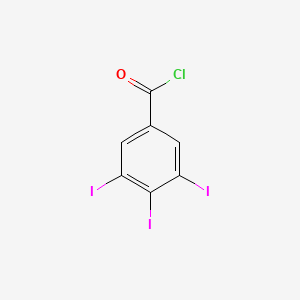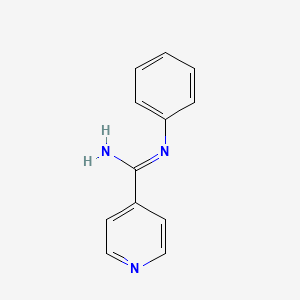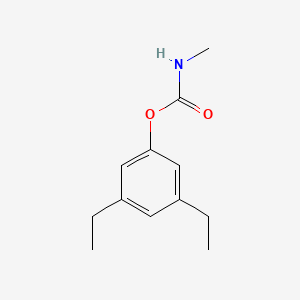![molecular formula C19H31NO5 B1615736 methyl 2-methylprop-2-enoate;2-(1-oxa-4-azaspiro[4.5]decan-4-yl)ethyl 2-methylprop-2-enoate CAS No. 25300-73-6](/img/structure/B1615736.png)
methyl 2-methylprop-2-enoate;2-(1-oxa-4-azaspiro[4.5]decan-4-yl)ethyl 2-methylprop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
methyl 2-methylprop-2-enoate;2-(1-oxa-4-azaspiro[4.5]decan-4-yl)ethyl 2-methylprop-2-enoate is a complex polymer known for its unique chemical structure and properties. This compound is synthesized through the polymerization of 2-Propenoic acid, 2-methyl-, methyl ester with 2-(1-oxa-4-azaspiro(4.5)dec-4-yl)ethyl 2-methyl-2-propenoate. It is widely used in various industrial applications due to its stability and versatility.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this polymer typically involves free radical polymerization. The process can be initiated using peroxides or persulfates as initiators. The reaction is generally carried out at temperatures ranging from 60 to 80 degrees Celsius .
Industrial Production Methods
In industrial settings, the polymerization process is scaled up using continuous or batch reactors. The reaction conditions are carefully controlled to ensure consistent product quality. Safety measures are crucial as the monomers involved are flammable and can be irritating to the skin and eyes .
Analyse Chemischer Reaktionen
Types of Reactions
This polymer can undergo various chemical reactions, including:
Oxidation: The polymer can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the polymer’s properties by adding hydrogen atoms.
Substitution: The polymer can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction and product.
Major Products
Wissenschaftliche Forschungsanwendungen
This polymer has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other complex polymers and materials.
Biology: The polymer’s biocompatibility makes it suitable for use in biomedical applications, such as drug delivery systems.
Medicine: It is explored for its potential in creating medical devices and implants due to its stability and compatibility with biological tissues.
Wirkmechanismus
The polymer exerts its effects through its unique chemical structure, which allows it to interact with various molecular targets. The spiro structure provides rigidity and stability, while the ester groups enable interactions with other molecules. These interactions can influence the polymer’s physical and chemical properties, making it suitable for specific applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Propenoic acid, 2-methyl-, 2-methylpropyl ester
- 2-Propenoic acid, methyl ester
- 2-Propenoic acid, 2-methyl-, methyl ester, polymer with butyl 2-propenoate and ethenylbenzene
Uniqueness
Compared to similar compounds, methyl 2-methylprop-2-enoate;2-(1-oxa-4-azaspiro[4.5]decan-4-yl)ethyl 2-methylprop-2-enoate stands out due to its spiro structure, which imparts unique mechanical and chemical properties. This makes it particularly useful in applications requiring high stability and specific interactions with other molecules.
Eigenschaften
CAS-Nummer |
25300-73-6 |
|---|---|
Molekularformel |
C19H31NO5 |
Molekulargewicht |
353.5 g/mol |
IUPAC-Name |
methyl 2-methylprop-2-enoate;2-(1-oxa-4-azaspiro[4.5]decan-4-yl)ethyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C14H23NO3.C5H8O2/c1-12(2)13(16)17-10-8-15-9-11-18-14(15)6-4-3-5-7-14;1-4(2)5(6)7-3/h1,3-11H2,2H3;1H2,2-3H3 |
InChI-Schlüssel |
FGPUKZWLTXANLJ-UHFFFAOYSA-N |
SMILES |
CC(=C)C(=O)OC.CC(=C)C(=O)OCCN1CCOC12CCCCC2 |
Kanonische SMILES |
CC(=C)C(=O)OC.CC(=C)C(=O)OCCN1CCOC12CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


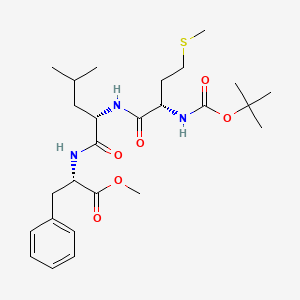
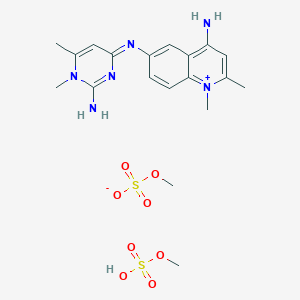
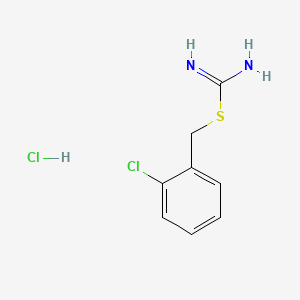
![Benzo[g]isatin](/img/structure/B1615657.png)
![1-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-phenoxypropan-2-ol](/img/structure/B1615658.png)
